molecular formula C18H22Cl2N2O3 B4400267 2-[2-Chloro-6-methoxy-4-[[(4-methylphenyl)methylamino]methyl]phenoxy]acetamide;hydrochloride

2-[2-Chloro-6-methoxy-4-[[(4-methylphenyl)methylamino]methyl]phenoxy]acetamide;hydrochloride

Cat. No.: B4400267
M. Wt: 385.3 g/mol
InChI Key: NYDRYZACTKFBAI-UHFFFAOYSA-N
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Description

2-[2-Chloro-6-methoxy-4-[[(4-methylphenyl)methylamino]methyl]phenoxy]acetamide;hydrochloride is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its complex structure, which includes a chlorinated aromatic ring, a methoxy group, and an acetamide moiety. This compound is of interest due to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

2-[2-chloro-6-methoxy-4-[[(4-methylphenyl)methylamino]methyl]phenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3.ClH/c1-12-3-5-13(6-4-12)9-21-10-14-7-15(19)18(16(8-14)23-2)24-11-17(20)22;/h3-8,21H,9-11H2,1-2H3,(H2,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDRYZACTKFBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC(=C(C(=C2)Cl)OCC(=O)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Chloro-6-methoxy-4-[[(4-methylphenyl)methylamino]methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps. One common approach is the reaction of 2-chloro-6-methoxyphenol with 4-methylbenzylamine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with chloroacetyl chloride to yield the final compound. The reaction conditions often include the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-Chloro-6-methoxy-4-[[(4-methylphenyl)methylamino]methyl]phenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The acetamide moiety can be reduced to an amine under suitable conditions.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxy-6-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide.

    Reduction: Formation of 2-(2-chloro-6-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-Chloro-6-methoxy-4-[[(4-methylphenyl)methylamino]methyl]phenoxy]acetamide;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-Chloro-6-methoxy-4-[[(4-methylphenyl)methylamino]methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-6-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride
  • 2-(2-chloro-6-methoxy-4-{[(3-oxazolo[4,5-b]pyridin-2-ylphenyl)amino]methyl}phenoxy)acetamide

Uniqueness

2-[2-Chloro-6-methoxy-4-[[(4-methylphenyl)methylamino]methyl]phenoxy]acetamide;hydrochloride is unique due to its specific substitution pattern and the presence of the 4-methylbenzyl group. This structural feature may confer distinct biological activities and chemical reactivity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-Chloro-6-methoxy-4-[[(4-methylphenyl)methylamino]methyl]phenoxy]acetamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[2-Chloro-6-methoxy-4-[[(4-methylphenyl)methylamino]methyl]phenoxy]acetamide;hydrochloride

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